
2-(Benzyloxy)-4-methoxy-5-methylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Benzyloxy)-4-methoxy-5-methylaniline is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of a benzyloxy group, a methoxy group, and a methyl group attached to an aniline ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzyloxy)-4-methoxy-5-methylaniline typically involves the following steps:
Nitration: The starting material, 4-methoxy-5-methylaniline, undergoes nitration to introduce a nitro group at the ortho position relative to the methoxy group.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.
Benzylation: The resulting amine is then subjected to benzylation using benzyl chloride in the presence of a base such as sodium hydroxide to introduce the benzyloxy group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include continuous flow processes and the use of automated reactors to control reaction parameters precisely.
Análisis De Reacciones Químicas
Types of Reactions
2-(Benzyloxy)-4-methoxy-5-methylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the benzyloxy group to a hydroxyl group.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or chlorinating agents are used for halogenation reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydroxylated products.
Substitution: Halogenated derivatives.
Aplicaciones Científicas De Investigación
2-(Benzyloxy)-4-methoxy-5-methylaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-(Benzyloxy)-4-methoxy-5-methylaniline involves its interaction with specific molecular targets. The benzyloxy group can participate in hydrogen bonding and hydrophobic interactions, while the methoxy and methyl groups can influence the compound’s electronic properties. These interactions can affect various biological pathways, including enzyme inhibition and receptor binding.
Comparación Con Compuestos Similares
Similar Compounds
2-Benzyloxy-1-methylpyridinium triflate: This compound is used as a reagent for the synthesis of benzyl ethers and esters.
2-(Benzyloxy)ethanol: Used in organic synthesis as a solvent and intermediate.
Uniqueness
2-(Benzyloxy)-4-methoxy-5-methylaniline is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its structure allows for versatile modifications, making it valuable in various fields of research and industry.
Propiedades
Fórmula molecular |
C15H17NO2 |
|---|---|
Peso molecular |
243.30 g/mol |
Nombre IUPAC |
4-methoxy-5-methyl-2-phenylmethoxyaniline |
InChI |
InChI=1S/C15H17NO2/c1-11-8-13(16)15(9-14(11)17-2)18-10-12-6-4-3-5-7-12/h3-9H,10,16H2,1-2H3 |
Clave InChI |
PSCHIVLYDUAXDE-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1OC)OCC2=CC=CC=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



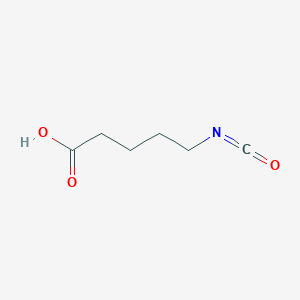
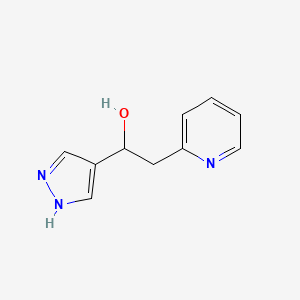
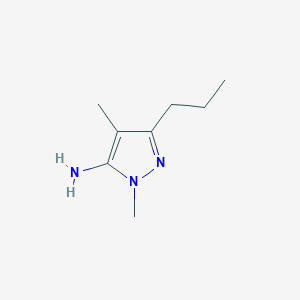
amine](/img/structure/B15272542.png)
![1-[2-(Dimethylamino)ethyl]-2-hydroxy-1-methylguanidine](/img/structure/B15272547.png)
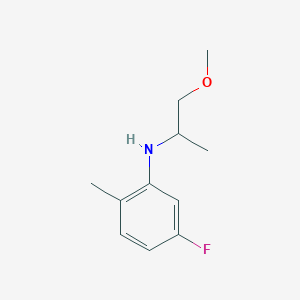
![{Bicyclo[2.2.1]hept-5-en-2-ylmethyl}(2-methoxyethyl)amine](/img/structure/B15272555.png)
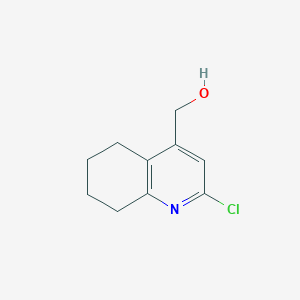
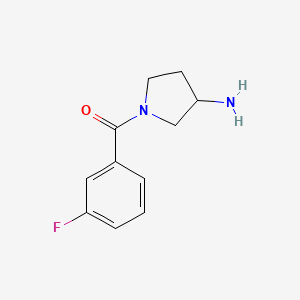
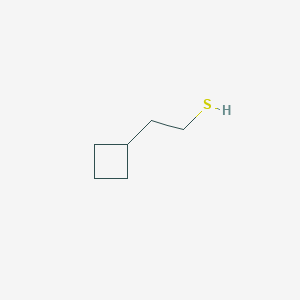

![3-[(2-Bromocyclopentyl)oxy]oxetane](/img/structure/B15272599.png)
![Methyl 7,7-dimethyl-2-azaspiro[4.4]nonane-4-carboxylate](/img/structure/B15272603.png)
